2,2-Bis(hydroxymethyl)butanal

Aldol Condensation Catalysis Process Chemistry

2,2-Bis(hydroxymethyl)butanal (DMB) is an irreplaceable branched C6 trifunctional aldehyde. The dual hydroxymethyl groups and central aldehyde on a quaternary carbon drive controlled aldol/Cannizzaro chemistry that linear analogs cannot replicate. As the direct precursor to trimethylolpropane and dimethylolbutyric acid, this intermediate is critical for polyesters, polyurethanes, alkyd resins, and biodegradable hyperbranched polymers. Substituting with generic aldehydes alters reaction pathways. Procure from qualified manufacturers to ensure consistent reactivity and yield.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 41966-25-0
Cat. No. B3052497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(hydroxymethyl)butanal
CAS41966-25-0
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCCC(CO)(CO)C=O
InChIInChI=1S/C6H12O3/c1-2-6(3-7,4-8)5-9/h3,8-9H,2,4-5H2,1H3
InChIKeyYYKMQUOJKCKTSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Bis(hydroxymethyl)butanal (CAS 41966-25-0) for Polymer Synthesis and Industrial Intermediates


2,2-Bis(hydroxymethyl)butanal (CAS 41966-25-0), also known as 2,2-dimethylolbutanal or dimethylol butyral (DMB), is a branched C6 trifunctional aldehyde [1]. As a crucial intermediate in the synthesis of Trimethylolpropane (TMP) and 2,2-bis(hydroxymethyl)butyric acid (DMBA) , this compound serves as a foundational building block for the production of polyesters, polyurethanes, alkyd resins, and synthetic lubricants [2].

Why 2,2-Bis(hydroxymethyl)butanal Cannot Be Substituted by Other Aldehydes or Diols


Substituting 2,2-bis(hydroxymethyl)butanal with generic aldehydes or diols is not feasible due to its specific trifunctional architecture . The combination of an aldehyde group and two hydroxymethyl groups on a central carbon enables unique chemoselective transformations that linear or less substituted analogs cannot replicate . This precise functional group arrangement is essential for the controlled aldol condensation and subsequent reactions required in the production of TMP and other high-value branched intermediates, where even minor structural variations lead to different products or reaction pathways [1].

Quantitative Differentiation: 2,2-Bis(hydroxymethyl)butanal vs. Close Analogs in Industrial Synthesis


Higher Selectivity to Target Aldol Product Using Solid Base Catalysts vs. Homogeneous Bases

The use of solid base catalysts, specifically barium hydroxide and a basic anion exchanger, for the aldol condensation of butyraldehyde with formaldehyde to produce 2,2-bis(hydroxymethyl)butanal results in increased reaction selectivity and lower ash content in the final product compared to traditional homogeneous catalysts [1].

Aldol Condensation Catalysis Process Chemistry

Optimized Yield in Aldol Condensation with Triethylamine Catalyst

Under optimized reaction conditions using triethylamine as a catalyst, the molar yield of 2,2-bis(hydroxymethyl)butanal (DMB) can reach 74.7% based on butyraldehyde [1]. This establishes a benchmark for process efficiency in the synthesis of this compound.

Process Optimization Yield Aldol Condensation

Process Efficiency Gains in DMB Synthesis via Paraformaldehyde Route

A patented method for preparing 2,2-bis(hydroxymethyl)butanal (DMB) using paraformaldehyde instead of formalin demonstrates increased process efficiency by improving both the yield of the active ingredient and the selectivity for DMB [1].

Process Efficiency Selectivity Aldol Reaction

Superior Properties of Derived Poly(glycolide) Copolymers vs. Linear PGA

The derivative 2,2-bis(hydroxymethyl)butyric acid (BHB), synthesized from 2,2-bis(hydroxymethyl)butanal [1], yields hyperbranched poly(glycolide) copolymers with significantly enhanced solubility and processability. In contrast to linear poly(glycolic acid) (PGA) (Tm > 220°C), these BHB-based copolymers exhibit a depressed melting point and become amorphous at BHB content >15%, enabling solubility in common solvents like acetone and ethyl acetate [2].

Polymer Chemistry Biodegradable Polymers Hyperbranched Polymers

Industrial and Research Applications for 2,2-Bis(hydroxymethyl)butanal (CAS 41966-25-0)


Synthesis of Trimethylolpropane (TMP)

2,2-Bis(hydroxymethyl)butanal is the essential intermediate in the two-step synthesis of TMP, which involves an aldol condensation of butyraldehyde with formaldehyde to form DMB, followed by a Cannizzaro reaction with additional formaldehyde and a base .

Precursor for 2,2-Bis(hydroxymethyl)butyric Acid (DMBA)

This compound serves as the direct precursor for DMBA, a key monomer in waterborne polyurethanes, polyesters, and epoxy resins, via an oxidation reaction [1]. The optimized yield for the oxidation of DMB to DMBA has been reported at 65.5% [2].

Polymer and Resin Synthesis

Beyond its role as an intermediate, 2,2-bis(hydroxymethyl)butanal can be directly utilized as a monomer in the synthesis of water-soluble polyurethanes and polyesters, where its hydroxymethyl groups facilitate cross-linking reactions that enhance the mechanical properties and thermal stability of the resulting materials .

Synthesis of Advanced Polymer Architectures

The derivative 2,2-bis(hydroxymethyl)butyric acid (BHB) enables the synthesis of hyperbranched and soluble poly(glycolide) copolymers with tunable properties, expanding the application scope of this compound in biodegradable and biomedical materials research [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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